(2r)-4-Hydroxy-2,5-Dimethylfuran-3(2h)-One
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Overview
Description
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One is an organic compound with a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One typically involves the use of specific reagents and catalysts under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2(5H)-One: A structurally similar compound with different functional groups.
2,5-Dimethylfuran: Lacks the hydroxyl group present in (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One.
4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone: Another related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
131222-82-7 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2R)-4-hydroxy-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/t3-/m1/s1 |
InChI Key |
INAXVXBDKKUCGI-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C(=C(O1)C)O |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O |
Origin of Product |
United States |
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